molecular formula C11H11ClN4O B2727723 N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1496299-25-2

N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2727723
CAS RN: 1496299-25-2
M. Wt: 250.69
InChI Key: LSZADAFJWWPACK-UHFFFAOYSA-N
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Description

“N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), a common feature in bioactive compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving the reaction of 4-chlorophenethylamine with a suitable triazole-5-carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenethyl group via a nitrogen atom. The phenethyl group would have a chlorine atom attached to the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom might be substituted with other groups in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Antitumor Activity

One of the earliest studies on related triazole derivatives, like imidazotetrazines, found that these compounds, including variations similar to N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide, showed promising antitumor properties against L-1210 and P388 leukemia. These compounds were found to potentially act as prodrug modifications, converting to active forms in aqueous solutions to exert their antitumor effects (Stevens et al., 1984).

Corrosion Inhibition

Triazole derivatives have been recognized for their effectiveness in corrosion inhibition, particularly for protecting mild steel in acidic media. Studies have found that these compounds can significantly reduce corrosion, with efficiencies up to 99%, by adsorbing onto the metal surface and forming protective layers (Lagrenée et al., 2002); (Bentiss et al., 2007).

Synthesis of Energetic Materials

The synthesis and study of nitrogen-rich energetic compounds are crucial for developing materials with high energy content for various applications. Compounds structurally similar to this compound have been explored for their potential in this field. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex has demonstrated significant potential due to their high thermal stability and low sensitivity to impact and friction, making them suitable for safe energetic materials (Jian Qin et al., 2016).

Antimicrobial Properties

Recent research into 1H-1,2,3-triazole-4-carboxamides has uncovered their promising antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

Molecular Docking and Drug Design

The structural versatility of triazole derivatives allows for their use in molecular docking studies and drug design. By modifying the substituents on the triazole ring, researchers can tailor these compounds for specific biological targets, enhancing their efficacy and selectivity. This approach has been applied in the search for novel inhibitors against various enzymes and receptors, underscoring the utility of this compound in medicinal chemistry (Riaz et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of similar compounds .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZADAFJWWPACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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